4,5-Dimethoxy-2-(prop-2-ynamido)benzoic acid (CAS: 1017038-09-3) is a highly functionalized building block engineered for the accelerated synthesis of advanced heterocyclic scaffolds, particularly 6,7-dimethoxyquinazolinones. By integrating a terminal alkyne via a propiolamide linkage alongside a free carboxylic acid, this compound provides orthogonal reactivity handles that support both intramolecular cyclization and copper-catalyzed azide-alkyne cycloaddition (CuAAC) without requiring complex protection-deprotection sequences. The inclusion of the 4,5-dimethoxy motif is critical for enhancing the lipophilicity and target-binding affinity of downstream active pharmaceutical ingredients (APIs), making this specific precursor a critical raw material for medicinal chemistry workflows and automated high-throughput screening library generation [1].
Attempting to substitute this specific building block with its unacylated parent, 4,5-dimethoxyanthranilic acid, or non-methoxylated analogs like 2-(prop-2-ynamido)benzoic acid, introduces measurable process inefficiencies and compromises downstream performance. Utilizing the unacylated parent necessitates an additional, poorly yielding acylation step with highly reactive propioloyl chloride, which is prone to polymerization and generates corrosive byproducts that complicate scale-up. Conversely, employing a non-methoxylated analog fundamentally alters the electronic density of the aromatic core, reducing the nucleophilicity required for efficient cyclization and yielding final products with significantly poorer aqueous solubility. Procuring the pre-assembled, dimethoxy-functionalized compound ensures reproducible cyclization kinetics and eliminates the hazardous handling of unstable intermediates [1].
In standard protocols for synthesizing 6,7-dimethoxyquinazolin-4-one derivatives, utilizing the pre-formed 4,5-dimethoxy-2-(prop-2-ynamido)benzoic acid bypasses the highly reactive and unstable propioloyl chloride intermediate. Comparative synthesis routes demonstrate that direct cyclization of this pre-assembled building block with primary amines achieves significantly higher overall yields and purity profiles compared to the traditional two-step in situ acylation and cyclization of 4,5-dimethoxyanthranilic acid [1].
| Evidence Dimension | Overall isolated yield of 2-substituted 6,7-dimethoxyquinazolin-4-one |
| Target Compound Data | 82-86% yield (single-step cyclization) |
| Comparator Or Baseline | 4,5-dimethoxyanthranilic acid + propioloyl chloride (two-step): 45-52% yield |
| Quantified Difference | Up to 34% absolute increase in target yield |
| Conditions | Microwave-assisted cyclization in DMF, 120°C, 30 min |
Eliminates a low-yielding, hazardous acylation step, drastically improving throughput and material efficiency in library synthesis.
The terminal alkyne of the prop-2-ynamido group provides a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Unlike internal alkynes or sterically hindered derivatives, this specific compound undergoes rapid and complete conversion to 1,4-disubstituted triazoles without cross-reactivity at the free carboxylic acid. Benchmarking against 2-(but-2-ynamido)benzoic acid demonstrates that the terminal alkyne is essential for maintaining short reaction times and high chemoselectivity under standard aqueous-organic click conditions [1].
| Evidence Dimension | CuAAC conversion rate to triazole intermediate |
| Target Compound Data | >98% conversion within 2 hours |
| Comparator Or Baseline | 2-(but-2-ynamido)benzoic acid (internal alkyne): <15% conversion after 12 hours |
| Quantified Difference | Over 6-fold reduction in reaction time with near-quantitative yield |
| Conditions | CuSO4/sodium ascorbate, t-BuOH/H2O (1:1), 25°C |
Enables rapid, late-stage diversification of the alkyne handle prior to ring closure, which is essential for generating broad screening libraries.
The inclusion of the 4,5-dimethoxy motif significantly alters the solvation profile of the benzoic acid core, a critical factor for automated synthesis and high-throughput screening (HTS) workflows where stock solutions must remain fully dissolved at high concentrations. Compared to the non-methoxylated 2-(prop-2-ynamido)benzoic acid, the target compound exhibits superior solubility in dimethyl sulfoxide (DMSO), preventing line clogging and precipitation during automated dispensing [1].
| Evidence Dimension | Maximum kinetic solubility in DMSO |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 2-(prop-2-ynamido)benzoic acid: ~45 mg/mL |
| Quantified Difference | Greater than 3-fold increase in DMSO solubility |
| Conditions | Nephelometric solubility assay, 25°C, 100% DMSO |
Ensures reliable concentration profiles and prevents equipment blockages in automated liquid handling systems used for library generation.
The 4,5-dimethoxy substitution pattern is a privileged pharmacophore in oncology, specifically for targeting the ATP-binding site of kinases such as EGFR. Procuring this specific building block allows medicinal chemists to rapidly assemble 6,7-dimethoxyquinazolinone cores with diverse triazole appendages via the alkyne handle, streamlining the discovery of next-generation targeted therapeutics [1].
The orthogonal reactivity of the terminal alkyne and the carboxylic acid makes this compound an effective linker for bioconjugation. It can be functionalized with azide-bearing fluorophores via CuAAC and subsequently coupled to amine-containing biomolecules via the carboxylic acid, creating stable, highly soluble fluorescent probes for cellular imaging assays [1].
Due to its measured solubility in standard polar aprotic solvents (>150 mg/mL in DMSO) and its stability at room temperature, this compound functions effectively as a stock reagent for automated parallel synthesis platforms. It eliminates the need for handling unstable acyl chlorides in situ, reducing well-to-well variability and improving overall library purity [1].
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